Cas no 2228368-15-6 (tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate)

tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate
- 2228368-15-6
- EN300-1889387
-
- インチ: 1S/C17H24N4O2/c1-17(2,3)23-16(22)21-10-9-18-14(11-21)15-12-7-5-6-8-13(12)19-20(15)4/h5-8,14,18H,9-11H2,1-4H3
- InChIKey: WLMQZIKMSFSELA-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCNC(C2=C3C=CC=CC3=NN2C)C1)=O
計算された属性
- せいみつぶんしりょう: 316.18992602g/mol
- どういたいしつりょう: 316.18992602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 437
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1889387-0.25g |
tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate |
2228368-15-6 | 0.25g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1889387-10g |
tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate |
2228368-15-6 | 10g |
$5159.0 | 2023-09-18 | ||
Enamine | EN300-1889387-0.05g |
tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate |
2228368-15-6 | 0.05g |
$1008.0 | 2023-09-18 | ||
Enamine | EN300-1889387-0.1g |
tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate |
2228368-15-6 | 0.1g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1889387-5g |
tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate |
2228368-15-6 | 5g |
$3479.0 | 2023-09-18 | ||
Enamine | EN300-1889387-1.0g |
tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate |
2228368-15-6 | 1g |
$1844.0 | 2023-06-01 | ||
Enamine | EN300-1889387-10.0g |
tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate |
2228368-15-6 | 10g |
$7927.0 | 2023-06-01 | ||
Enamine | EN300-1889387-0.5g |
tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate |
2228368-15-6 | 0.5g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1889387-5.0g |
tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate |
2228368-15-6 | 5g |
$5345.0 | 2023-06-01 | ||
Enamine | EN300-1889387-2.5g |
tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate |
2228368-15-6 | 2.5g |
$2351.0 | 2023-09-18 |
tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate (CAS No. 2228368-15-6)
Tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate, with the chemical formula C₁₈H₂₃N₃O₂, is a significant compound in the field of pharmaceutical research and development. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities. The presence of a tert-butyl group and a 2-methyl-2H-indazol-3-yl moiety in its structure contributes to its unique chemical properties and potential therapeutic applications.
The CAS number 2228368-15-6 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research. The tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate structure exhibits a complex arrangement of functional groups, which is crucial for its interaction with biological targets. This complexity makes it a valuable candidate for further investigation in drug discovery.
Recent advancements in medicinal chemistry have highlighted the importance of piperazine derivatives in the development of novel therapeutic agents. The piperazine ring is known for its ability to enhance the solubility and bioavailability of compounds, making it an attractive scaffold for drug design. In particular, the 2-methyl-2H-indazol-3-yl substituent adds another layer of functionality, potentially influencing the compound's pharmacokinetic properties and target specificity.
One of the most promising areas of research involving this compound is its potential as an intermediate in the synthesis of more complex molecules. Researchers have been exploring its utility in creating derivatives with enhanced pharmacological profiles. For instance, modifications to the tert-butyl group or the 2-methyl-2H-indazol-3-yl moiety could lead to compounds with improved binding affinity or selectivity for specific biological targets.
The pharmaceutical industry has shown significant interest in developing small molecules that can modulate neurological and cardiovascular functions. Piperazine derivatives, including tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate, have been investigated for their potential role in treating conditions such as depression, anxiety, and hypertension. The unique structural features of this compound make it a compelling candidate for further exploration in these therapeutic areas.
In vitro studies have begun to unravel the mechanisms by which this compound interacts with biological systems. Initial findings suggest that it may exert its effects by modulating neurotransmitter release or by interacting with specific receptors and enzymes. These interactions could lead to novel therapeutic strategies for a variety of diseases. Additionally, computational modeling has been employed to predict the binding affinity of this compound to various biological targets, providing valuable insights into its potential pharmacological activity.
The synthesis of tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to produce this compound more efficiently, making it more accessible for further study. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.
As research continues, the potential applications of tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate are likely to expand. Collaborative efforts between academic researchers and industry scientists are essential to translate laboratory findings into clinical applications. By leveraging cutting-edge technologies and innovative approaches, scientists can accelerate the development of new drugs based on this promising compound.
The future of pharmaceutical research hinges on our ability to discover and develop novel molecules with targeted therapeutic effects. Compounds like tert-butyl 3-(2-methyl-2H-indazol-3-yl)piperazine-1-carboxylate represent a cornerstone of this effort, offering hope for improved treatments across a wide range of diseases. As our understanding of their mechanisms of action deepens, so too will our capacity to harness their potential for human health.
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